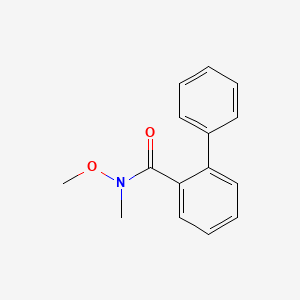

N-Methoxy-N-methyl-2-phenylbenzamide

概要

説明

“N-Methoxy-N-methyl-2-phenylbenzamide” is an organic compound with the molecular formula C10H13NO2 . It is also referred to as a Weinreb amide .

Molecular Structure Analysis

The molecular structure of “N-Methoxy-N-methyl-2-phenylbenzamide” consists of a benzamide core with a methoxy group and a methyl group attached to the nitrogen atom . The molecular weight of the compound is 165.19 g/mol .Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-2-phenylbenzamide” is a liquid at room temperature . It has a refractive index of 1.533 (lit.) and a density of 1.085 g/mL at 25 °C (lit.) . The compound has a boiling point of 70 °C at 0.1 mmHg .科学的研究の応用

Versatile Synthetic Intermediates

“N-Methoxy-N-methyl amides”, also known as “Weinreb amides”, have been widely used as versatile synthetic intermediates in organic syntheses . These amides serve as excellent acylating agents for organolithium or organomagnesium reagents and as robust aldehyde group equivalents .

Preparation of N-Protected Amino Aldehydes

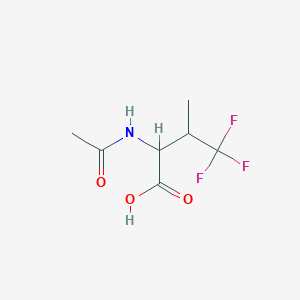

The utility of Weinreb amides has been extended to the preparation of N-protected amino aldehydes, which are useful intermediates for many chemoselective transformations in peptide chemistry .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives, which include “N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide”, are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .

Building Blocks for Basic Liquid Crystals

Biphenyl derivatives are significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .

Pharmacological Activities

A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Acne Vulgaris Treatment

6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a derivative of biphenyl compounds, is used as a third-generation topical retinoid primarily used for treating acne vulgaris .

作用機序

Target of Action

The primary target of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide interacts with its target, SDH, by forming a dipolar–dipolar interaction with C_S42, which increases the van der Waals interaction between the compound and SDH . This interaction inhibits the enzymatic activity of SDH, leading to disruption of energy production within the cell .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production within cells . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .

Pharmacokinetics

Similar compounds, known as weinreb amides, have been widely used as versatile synthetic intermediates in organic syntheses . These amides serve as excellent acylating agents for organolithium or organomagnesium reagents and as robust aldehyde group equivalents

Result of Action

The inhibition of SDH by N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide leads to a disruption of energy production within cells . This can result in cell death, making the compound potentially useful as a fungicide .

Action Environment

The action, efficacy, and stability of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s interaction with its target, SDH . .

特性

IUPAC Name |

N-methoxy-N-methyl-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTIUSCKFCSGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

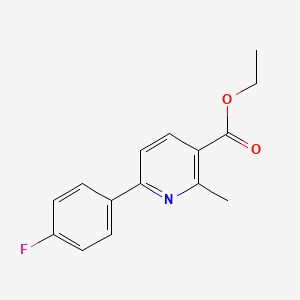

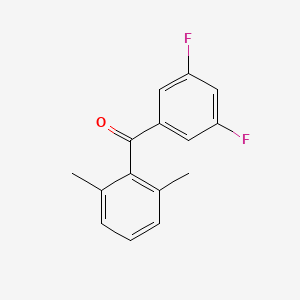

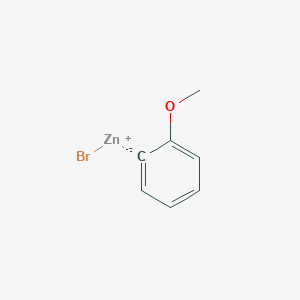

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)

![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)